molecular formula C10H5N5 B11904912 Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline CAS No. 36726-33-7

Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline

Cat. No.: B11904912
CAS No.: 36726-33-7
M. Wt: 195.18 g/mol
InChI Key: QDUYPGRLQXSTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline (CAS: 36726-33-7) is a complex tricyclic heterocyclic compound featuring fused quinoline, imidazole, and triazole rings. Its angular N-tricyclic structure arises from the fusion of the imidazole and triazole moieties at specific positions of the quinoline backbone (designated as [4,5,1-IJ] and [4,5-F], respectively) .

Properties

CAS No.

36726-33-7

Molecular Formula

C10H5N5

Molecular Weight

195.18 g/mol

IUPAC Name

3,4,5,9,11-pentazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene

InChI

InChI=1S/C10H5N5/c1-2-6-9-7(12-14-13-9)4-8-10(6)15(3-1)5-11-8/h1-5H

InChI Key

QDUYPGRLQXSTAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC3=C2C(=C1)C4=NN=NC4=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For example, a three-component one-pot method can be employed, where the reaction involves the condensation of an aldehyde, an amine, and a nitrile .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis. The exact methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted imidazoquinoline compounds .

Scientific Research Applications

Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[4,5-g]quinoline and Triazolo[4,5-g]quinoline

These compounds are linear tricyclic systems where the imidazole or triazole rings are fused at the g position of the quinoline core. Key differences include:

  • Synthesis: Imidazo[4,5-g]quinoline derivatives are synthesized via condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes, followed by cyclization . Triazolo[4,5-g]quinolines are prepared through diazotization of 5,6-diaminoquinoline with nitrous acid .
  • Bioactivity: Both classes exhibit antiviral activity as RNA-dependent RNA polymerase inhibitors. For example, imidazo[4,5-g]quinoline derivatives showed potent inhibition of viral replication in preclinical studies .
Imidazo[4,5-f]quinoline Derivatives
  • Structure: Fused at the f position of quinoline. Examples include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a carcinogenic heterocyclic aromatic amine (HAA) formed during food pyrolysis .
  • Metabolism: HAAs like IQ are metabolically activated by cytochrome P450 enzymes (e.g., CYP1A2) to form DNA adducts, contributing to their carcinogenicity . In contrast, synthetic imidazo[4,5-f]quinoline derivatives have been optimized for antimicrobial activity via structural modifications .
Pyrazolo[3,4-f]quinoline
  • This derivative replaces the imidazole ring with pyrazole. Studies highlight its immunostimulatory effects, demonstrating how heterocycle substitution can drastically alter biological activity .
Table 1: Comparative Overview of Key Compounds
Compound Name Structural Features Biological Activity Key Findings References
Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline Quinoline + imidazole + triazole (angular fusion) Limited direct data; inferred antiviral/antimicrobial potential Structural similarity to active tricyclics suggests therapeutic potential
Imidazo[4,5-g]quinoline Quinoline + imidazole (linear fusion) Antiviral (RNA polymerase inhibition) IC₅₀ values in nanomolar range for viral replication inhibition
Triazolo[4,5-g]quinoline Quinoline + triazole (linear fusion) Antiviral, potential immunomodulatory Enhanced activity with N-oxide derivatives
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Quinoline + imidazole (food-derived HAA) Carcinogenic (DNA adduct formation) High DNA adduct levels in liver, kidney, and heart
2-Phenyl-1H-imidazo[4,5-f]quinoline Synthetic derivative with phenyl substituent Antimicrobial MIC values: 2–8 µg/mL against S. aureus and E. coli

Metabolic and Toxicological Profiles

  • Carcinogenic HAAs: Compounds like IQ and MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) require metabolic activation by CYP1A2 to form genotoxic N-hydroxylated metabolites . DNA adduct levels correlate with carcinogenic potency in primates .
  • Therapeutic Derivatives: Synthetic imidazo[4,5-f]quinolines avoid metabolic activation pathways by incorporating substituents (e.g., phenyl groups) that enhance antimicrobial activity without genotoxicity .

Biological Activity

Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is part of a broader class of quinoline derivatives known for their pharmacological properties. These compounds often exhibit a range of biological activities including antimicrobial, anticancer, and immunomodulatory effects. The unique structure of this compound contributes to its potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Case Study : In vitro studies indicated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's effectiveness was attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival.

Immunomodulatory Effects

The compound also shows promising immunomodulatory effects:

  • Immunostimulatory Activity : Structure-activity relationship studies have revealed that certain derivatives of this compound can enhance immune responses. This is particularly relevant in the context of developing adjuvants for vaccines.
  • Research Findings : In vivo studies have demonstrated that specific analogs can significantly increase the production of cytokines such as IL-6 and TNF-alpha in mouse models. These findings suggest potential applications in immunotherapy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives:

Substituent Biological Activity Remarks
Halogen (Cl)Increased cytotoxicityEnhances binding affinity to target receptors
Alkyl groupsModulates solubilityAffects bioavailability and pharmacokinetics
Aromatic ringsImproved selectivityIncreases interaction with specific biological targets

Research indicates that modifications at specific positions on the quinoline scaffold can lead to enhanced activity against cancer cells while minimizing toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.